Cas no 2170484-59-8 (Fmoc-N-PEG24-acid)

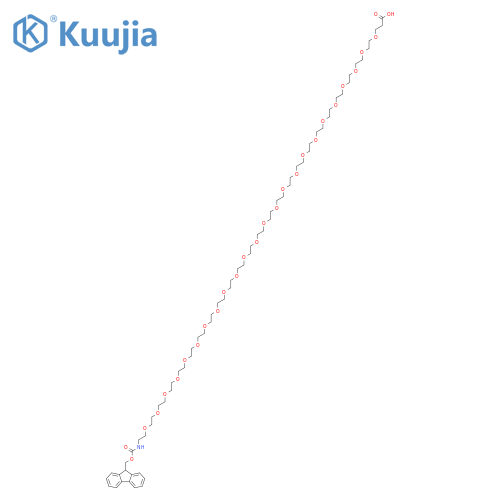

Fmoc-N-PEG24-acid structure

商品名:Fmoc-N-PEG24-acid

Fmoc-N-PEG24-acid 化学的及び物理的性質

名前と識別子

-

- 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

- Fmoc-n

- Fmoc-N-amido-PEG24-acid

- Fmoc-N-PEG24-acid

- Fmoc-NH-PEG24-acid

- MFCD11041159

- W16663

- GS-9383

- 1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72-tetracosaoxapentaheptacontan-75-oic acid

- Fmoc-NH-PEG24-CH2CH2COOH

- 2170484-59-8

- Fmoc-N-amido-dPEG(R)24-acid

- DA-59763

- FmocNH-PEG24-CH2CH2COOH

- alpha-Fmoc-amino-24(ethylene glycol)-omega-carboxylic acid

- HY-130907

- NFOMZHGRFWXDGH-UHFFFAOYSA-N

- AKOS030213504

- CS-0116429

- BP-22036

- 1-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69,72-TETRACOSAOXAPENTAHEPTACONTAN-75-OIC ACID

- SCHEMBL2531873

- 1-(9H-fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76-pentacosaoxa-4-azanonaheptacontan-79-oic acid

-

- インチ: 1S/C66H113NO28/c68-65(69)9-11-71-13-15-73-17-19-75-21-23-77-25-27-79-29-31-81-33-35-83-37-39-85-41-43-87-45-47-89-49-51-91-53-55-93-57-58-94-56-54-92-52-50-90-48-46-88-44-42-86-40-38-84-36-34-82-32-30-80-28-26-78-24-22-76-20-18-74-16-14-72-12-10-67-66(70)95-59-64-62-7-3-1-5-60(62)61-6-2-4-8-63(61)64/h1-8,64H,9-59H2,(H,67,70)(H,68,69)

- InChIKey: NFOMZHGRFWXDGH-UHFFFAOYSA-N

- ほほえんだ: O(C(NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)=O)CC1C2=CC=CC=C2C2=CC=CC=C12

計算された属性

- せいみつぶんしりょう: 1367.74491195g/mol

- どういたいしつりょう: 1367.74491195g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 28

- 重原子数: 95

- 回転可能化学結合数: 78

- 複雑さ: 1580

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1

- トポロジー分子極性表面積: 297

Fmoc-N-PEG24-acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM340745-1g |

Fmoc-N-PEG24-acid |

2170484-59-8 | 95%+ | 1g |

$*** | 2023-03-30 | |

| Ambeed | A1006777-1g |

1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76-pentacosaoxa-4-azanonaheptacontan-79-oic acid |

2170484-59-8 | 97% | 1g |

$496.0 | 2025-02-27 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2299-1g |

1-(9H-Fluoren-9-ylmethyl) 5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74-tetracosaoxa-2-azaheptaheptacontanedioate |

2170484-59-8 | 95% | 1g |

¥3386.0 | 2024-04-22 | |

| 1PlusChem | 1P01FVZE-250mg |

Fmoc-N-amido-PEG24-acid |

2170484-59-8 | 95% | 250mg |

$555.00 | 2023-12-19 | |

| Aaron | AR01FW7Q-1g |

Fmoc-N-amido-PEG24-acid |

2170484-59-8 | 98% | 1g |

$482.00 | 2025-02-13 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBY2299-500mg |

1-(9H-Fluoren-9-ylmethyl) 5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,59,62,65,68,71,74-tetracosaoxa-2-azaheptaheptacontanedioate |

2170484-59-8 | 95% | 500mg |

¥2256.0 | 2024-04-22 | |

| Ambeed | A1006777-250mg |

1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76-pentacosaoxa-4-azanonaheptacontan-79-oic acid |

2170484-59-8 | 97% | 250mg |

$186.0 | 2025-02-27 | |

| Ambeed | A1006777-50mg |

1-(9H-Fluoren-9-yl)-3-oxo-2,7,10,13,16,19,22,25,28,31,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76-pentacosaoxa-4-azanonaheptacontan-79-oic acid |

2170484-59-8 | 97% | 50mg |

$82.0 | 2025-02-27 | |

| MedChemExpress | HY-130907-100mg |

Fmoc-N-PEG24-acid |

2170484-59-8 | 99.88% | 100mg |

¥900 | 2024-05-24 | |

| Key Organics Ltd | GS-9383-100MG |

Fmoc-N-amido-dPEG®₂₄-acid |

2170484-59-8 | >95% | 100mg |

£275.16 | 2025-02-09 |

Fmoc-N-PEG24-acid 関連文献

-

1. Transition states for cysteine redox processes modeled by DFT and solvent-assisted proton exchange†Craig A. Bayse Org. Biomol. Chem., 2011,9, 4748-4751

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Sushant Kumar Behera,Pritam Deb Phys. Chem. Chem. Phys., 2020,22, 19139-19146

2170484-59-8 (Fmoc-N-PEG24-acid) 関連製品

- 65999-71-5(4-(2-ethoxyethoxy)aniline Hydrochloride)

- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)

- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)

- 922874-73-5(1-(3-chlorophenyl)-3-1-(2-methoxyethyl)-1H-indol-3-ylurea)

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1261614-82-7(3-Bromo-3',5'-difluoropropiophenone)

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 1704146-40-6(4-(5-bromo-2-methoxyphenyl)but-3-en-2-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2170484-59-8)Fmoc-N-PEG24-acid

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):167.0/446.0/1562.0